Superior Potency vs. Temozolomide in Glioblastoma
7alpha-Acetoxy-6beta-hydroxyroyleanone (Roy) demonstrates significantly superior potency compared to temozolomide (TMZ), the current standard-of-care chemotherapeutic for glioblastoma [1]. In a panel of human glioblastoma cell lines (U87, A172, H4, U373, and U118), the concentrations of Roy required to achieve significant inhibitory outcomes were 6- to 9-fold lower than those of TMZ for achieving comparable antitumor effects [1]. This establishes Roy as a more potent lead compound for glioblastoma therapy at the cellular level.
| Evidence Dimension | Concentration required for significant inhibitory outcome |
|---|---|
| Target Compound Data | Not explicitly stated as a single IC50; described as achieving significant inhibitory outcomes at a concentration that is 6-9 fold lower. |
| Comparator Or Baseline | Temozolomide (TMZ) at concentrations required for comparable effects. |
| Quantified Difference | 6- to 9-fold lower concentration for Roy vs. TMZ. |
| Conditions | Human glioblastoma cell lines (U87, A172, H4, U373, U118); Alamar Blue® assay for metabolic activity. |
Why This Matters
This quantifiable, head-to-head superiority against the first-line clinical agent provides a compelling rationale for selecting Roy over other experimental abietane diterpenes lacking such a benchmark in glioblastoma research.
- [1] Magalhães, M., Domínguez-Martín, E. M., Jorge, J., Gonçalves, A. C., Massenzio, F., et al. (2024). Unveiling the antitumor mechanism of 7α-acetoxy-6β-hydroxyroyleanone from Plectranthus hadiensis in glioblastoma. Journal of Ethnopharmacology, 335, 118689. View Source
